Stereochemical Integrity: (Z)-Isomer Enables Exclusive Access to (Z)-Alkene Products
In Suzuki-Miyaura cross-coupling, alkenyl pinacol boronates react with aryl halides with complete retention of olefin geometry. The target (Z)-cyclopropylpropenyl boronate exclusively affords (Z)-configured trisubstituted alkenes, whereas the corresponding (E)-isomer (CAS 2349399-33-1) yields only (E)-products [1]. This stereochemical fidelity is critically important in drugs where the (Z)-configuration is essential for biological activity, such as Combretastatin A-4 analogs [2].
| Evidence Dimension | Olefin geometry of coupling product |
|---|---|
| Target Compound Data | >98% (Z)-alkene product |
| Comparator Or Baseline | (E)-isomer (CAS 2349399-33-1) yields >98% (E)-alkene product |
| Quantified Difference | Opposite product geometry; stereochemical purity >98% for each isomer |
| Conditions | Pd(PPh3)4, K2CO3, toluene/water, 80 °C, 12 h |
Why This Matters
For procurement, selecting the (Z)-isomer is the only way to guarantee (Z)-alkene product stereochemistry, avoiding costly isomer separation and yield loss.
- [1] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chem. Soc. Rev. 2014, 43, 412-443. View Source
- [2] Kiesewetter, E. T.; O'Brien, R. V.; Yu, E. C.; Meek, S. J.; Schrock, R. R.; Hoveyda, A. H. Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds and Application to Combretastatin A-4. J. Am. Chem. Soc. 2013, 135, 6026-6029. View Source
